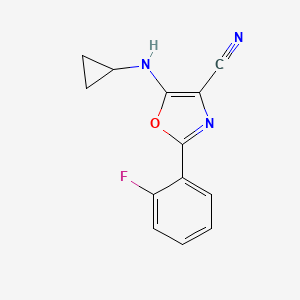
N-(2-furylmethyl)-4-(propionylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-4-(propionylamino)benzamide, also known as FPBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Wirkmechanismus
The mechanism of action of N-(2-furylmethyl)-4-(propionylamino)benzamide is not fully understood, but it is believed to involve binding to specific proteins and modulating their activity. In the case of calmodulin, N-(2-furylmethyl)-4-(propionylamino)benzamide binds to the protein at a specific site and alters its conformation, leading to changes in its activity. This mechanism of action makes N-(2-furylmethyl)-4-(propionylamino)benzamide a valuable tool for investigating the functions of specific proteins in biological processes.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-4-(propionylamino)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its interaction with calmodulin, N-(2-furylmethyl)-4-(propionylamino)benzamide has been shown to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA. This inhibition can lead to a decrease in cell proliferation, making N-(2-furylmethyl)-4-(propionylamino)benzamide a potential tool for studying cancer and other diseases characterized by abnormal cell growth. Additionally, N-(2-furylmethyl)-4-(propionylamino)benzamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for conditions such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-(2-furylmethyl)-4-(propionylamino)benzamide in lab experiments is its specificity for certain proteins and enzymes. This specificity allows researchers to target specific biological processes and gain insight into their underlying mechanisms. Additionally, the synthesis method for N-(2-furylmethyl)-4-(propionylamino)benzamide is reliable and efficient, making it easy to obtain for research purposes. However, one limitation of using N-(2-furylmethyl)-4-(propionylamino)benzamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving N-(2-furylmethyl)-4-(propionylamino)benzamide. One area of interest is in the development of new therapeutic agents based on the biochemical and physiological effects of N-(2-furylmethyl)-4-(propionylamino)benzamide. Additionally, researchers could investigate the mechanisms underlying the interaction between N-(2-furylmethyl)-4-(propionylamino)benzamide and other proteins, which could lead to new insights into cellular processes. Finally, the development of new synthesis methods for N-(2-furylmethyl)-4-(propionylamino)benzamide could lead to more efficient and cost-effective ways of obtaining this valuable research tool.
Conclusion:
In conclusion, N-(2-furylmethyl)-4-(propionylamino)benzamide is a valuable tool for investigating various biological processes. Its specificity for certain proteins and enzymes, along with its varied biochemical and physiological effects, make it a valuable tool for scientific research. By continuing to explore the mechanisms underlying its activity and developing new applications for this compound, researchers can gain new insights into the complex processes that underlie life.
Synthesemethoden
N-(2-furylmethyl)-4-(propionylamino)benzamide can be synthesized through a multi-step process that involves the reaction of 4-aminobenzamide with 2-furylacrolein in the presence of a catalyst. The resulting product is then treated with propionyl chloride to form N-(2-furylmethyl)-4-(propionylamino)benzamide. This synthesis method has been optimized to produce high yields of pure N-(2-furylmethyl)-4-(propionylamino)benzamide, making it a reliable and efficient method for obtaining this compound for research purposes.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-4-(propionylamino)benzamide has been used extensively in scientific research as a tool for investigating various biological processes. One of the primary applications of N-(2-furylmethyl)-4-(propionylamino)benzamide is in the study of protein-protein interactions. N-(2-furylmethyl)-4-(propionylamino)benzamide has been shown to bind to the protein calmodulin, which is involved in a variety of cellular processes. By studying the interaction between N-(2-furylmethyl)-4-(propionylamino)benzamide and calmodulin, researchers can gain insight into the mechanisms underlying these processes.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-4-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-2-14(18)17-12-7-5-11(6-8-12)15(19)16-10-13-4-3-9-20-13/h3-9H,2,10H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRBUVVEYMQBJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-{[4-(propionyloxy)benzoyl]amino}benzoate](/img/structure/B5774974.png)


![N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5774986.png)


![1-[(3-fluorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B5775006.png)




![4-ethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5775054.png)
